![molecular formula C72H14O2 B1661922 3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester CAS No. 160848-22-6](/img/no-structure.png)

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

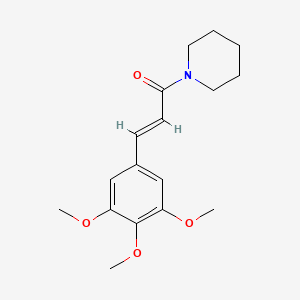

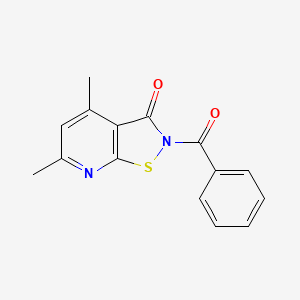

This compound, also known as PCBM, is a solubilized version of the buckminsterfullerene, C60 . It is one of the most commonly used electron-accepting materials in organic photovoltaic devices .

Molecular Structure Analysis

The molecular formula of this compound is C72H14O2 . It is a derivative of fullerene, a molecule composed entirely of carbon, in the form of a hollow sphere, ellipsoid, tube, and many other shapes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 911 g/mol . The HOMO (Highest Occupied Molecular Orbital) level is -6.1 eV, and the LUMO (Lowest Unoccupied Molecular Orbital) level is -3.7 eV .Scientific Research Applications

Application in Perovskite Solar Cells

- Specific Scientific Field : Organic Photovoltaics, Polymer Solar Cells, Perovskite Solar cells, OFETs, Electron transport layer materials .

- Summary of the Application : PCBM is a solubilized version of the buckminsterfullerene, C60, and is one of the most commonly used electron accepting materials in organic photovoltaic devices . It is more soluble than other fullerenes, which makes it more desirable when higher concentrations of the acceptor unit are required .

- Methods of Application or Experimental Procedures : The solubility of PCBM enables it to be dissolved in common solvents used for donor polymers, allowing the simultaneous casting of polymer and fullerene and the formation of an efficient bulk heterojunction . The higher solubility and longer carbon chain also makes PCBM more compatible with polymers so that phase separations can be better controlled, resulting in improved film morphology and higher performing OPV devices .

- Results or Outcomes Obtained : When used in a device with a donor polymer, PCBM enables rapid and efficient charge transfer and exciton dissociation . It has high electron mobility, which allows it to be used as an electron acceptor in major electrochemical applications .

Application in Organic Field-Effect Transistors (OFETs)

- Specific Scientific Field : Organic Electronics, Organic Field-Effect Transistors (OFETs) .

- Summary of the Application : PCBM is used in OFETs due to its high electron mobility .

- Methods of Application or Experimental Procedures : In OFETs, PCBM is used as the active layer. The device structure typically includes a gate electrode, a dielectric layer, an active layer (where PCBM is used), and source/drain electrodes .

- Results or Outcomes Obtained : The use of PCBM in OFETs has been shown to improve the device’s performance, including its charge carrier mobility .

Application in Enhancing Mechanical Properties of Lubricants and Plastics

- Specific Scientific Field : Material Science, Polymer Science .

- Summary of the Application : PCBM is used to improve the mechanical properties of lubricants and plastics .

- Methods of Application or Experimental Procedures : PCBM is mixed with the base material (lubricant or plastic) to enhance its properties. The exact method of application can vary depending on the specific requirements of the application .

- Results or Outcomes Obtained : The addition of PCBM can lead to improved mechanical properties, such as increased strength or durability .

Application in Encapsulated Organic Photovoltaic Electronic Devices

- Specific Scientific Field : Organic Photovoltaics, Encapsulated Organic Photovoltaic Electronic Devices .

- Summary of the Application : PCBM is used as an acceptor molecule in a polymer coating in encapsulated organic photovoltaic electronic devices . It enables or improves the conductivity, efficiency, voltage or other characteristics of the device .

- Methods of Application or Experimental Procedures : PCBM is mixed with the polymer coating material and applied to the device. The exact method of application can vary depending on the specific requirements of the application .

- Results or Outcomes Obtained : The use of PCBM in encapsulated organic photovoltaic electronic devices has been shown to improve the device’s performance, including its conductivity, efficiency, and voltage .

Application in Fabrication and Operation of Electronic Devices

- Specific Scientific Field : Electronics, Device Fabrication .

- Summary of the Application : PCBM is used in the fabrication and operation of electronic devices. It enables or improves the conductivity, efficiency, voltage or other characteristics of the device .

- Methods of Application or Experimental Procedures : PCBM is used in various stages of device fabrication, depending on the specific requirements of the application .

- Results or Outcomes Obtained : The use of PCBM in electronic devices has been shown to improve the device’s performance, including its conductivity, efficiency, and voltage .

Safety And Hazards

Future Directions

properties

CAS RN |

160848-22-6 |

|---|---|

Product Name |

3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester |

Molecular Formula |

C72H14O2 |

Molecular Weight |

910.9 |

InChI |

InChI=1S/C72H14O2/c1-74-11(73)8-5-9-70(10-6-3-2-4-7-10)71-66-58-50-40-30-22-14-12-13-16-20-18(14)26-34-28(20)38-32-24(16)25-17(13)21-19-15(12)23(22)31-37-27(19)35-29(21)39-33(25)43-42(32)52-46(38)56-48(34)54(44(50)36(26)30)62(66)64(56)68-60(52)61-53(43)47(39)57-49(35)55-45(37)51(41(31)40)59(58)67(71)63(55)65(57)69(61)72(68,70)71/h2-4,6-7H,5,8-9H2,1H3 |

InChI Key |

FIGVSQKKPIKBST-UHFFFAOYSA-N |

SMILES |

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)

![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)

![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)